molecular formula C21H14ClFN2OS B2378075 N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357824-51-1

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2378075
CAS No.: 1357824-51-1
M. Wt: 396.86
InChI Key: HMPSUZDTFLNPRO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a pyrrole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl and phenyl groups through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine or alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-phenylthiophene-2-carboxamide: Lacks the pyrrole ring.

    N-(3-chloro-4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the phenyl group.

    N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)benzamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

The presence of both the pyrrole and thiophene rings, along with the specific substitution pattern, makes N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide unique. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2OS/c22-17-12-15(8-9-18(17)23)24-21(26)20-19(25-10-4-5-11-25)16(13-27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPSUZDTFLNPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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